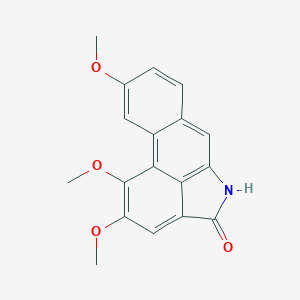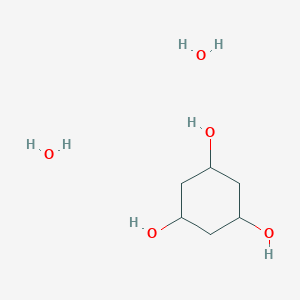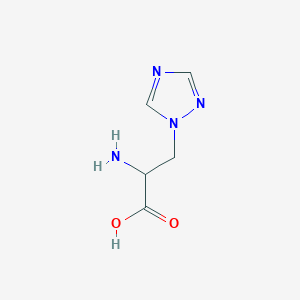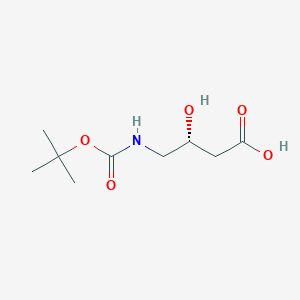
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of benzene and is commonly referred to as TIDB. TIDB has been found to have potential applications in various fields such as medicine, materials science, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
TIDB has been extensively studied for its potential applications in various fields. In organic chemistry, TIDB has been used as a building block for the synthesis of other compounds. TIDB has also been studied for its potential use in materials science, where it has been found to have unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of TIDB is not fully understood. However, it has been suggested that TIDB may act as a radical initiator, which can initiate various chemical reactions. TIDB has also been found to have potential as a photocatalyst, which can be used to drive chemical reactions using light energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TIDB have not been extensively studied. However, it has been suggested that TIDB may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. TIDB has also been found to have potential as an antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
TIDB has several advantages for lab experiments. It is relatively easy to synthesize, and it has unique properties that make it useful in various fields. However, TIDB has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. TIDB is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on TIDB. One area of research is the development of new synthetic methods for TIDB that are more efficient and cost-effective. Another area of research is the study of TIDB's potential as a photocatalyst for various chemical reactions. Additionally, more research is needed to fully understand the mechanism of action of TIDB and its potential applications in medicine and materials science.
Conclusion:
In conclusion, 3-Tert-butyl-1-iodo-2,4-dimethoxybenzene is a unique chemical compound that has potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential uses in organic chemistry, materials science, and medicine. While there is still much to learn about TIDB, its unique properties make it an exciting area of research for the future.
Synthesemethoden
The synthesis of TIDB involves the reaction of 3-tert-butyl-2,4-dimethoxyphenol with iodine in the presence of a catalyst such as copper (I) iodide. The reaction takes place under reflux conditions in a solvent such as chloroform or dichloromethane. The resulting product is purified using column chromatography or recrystallization techniques.
Eigenschaften
CAS-Nummer |
1243853-03-3 |
|---|---|
Produktname |
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene |
Molekularformel |
C12H17IO2 |
Molekulargewicht |
320.17 g/mol |
IUPAC-Name |
3-tert-butyl-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-12(2,3)10-9(14-4)7-6-8(13)11(10)15-5/h6-7H,1-5H3 |
InChI-Schlüssel |
ULDPRVMZTHPXSH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1OC)I)OC |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1OC)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)




